N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a fluorophenyl group, a chromen-4-one core, and a trimethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base such as sodium hydroxide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated chromen-4-one intermediate in the presence of a palladium catalyst and a base.
Attachment of the Trimethoxybenzamide Moiety: The final step involves the amidation of the chromen-4-one derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various receptors and proteins, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide: shares structural similarities with other chromen-4-one derivatives and benzamide compounds.
4-fluorophenyl derivatives: Compounds with a 4-fluorophenyl group exhibit similar chemical reactivity and biological activities.
Chromen-4-one derivatives: These compounds are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the trimethoxybenzamide moiety contributes to its potential biological activities.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO6/c1-30-22-10-15(11-23(31-2)24(22)32-3)25(29)27-17-8-9-20-18(12-17)19(28)13-21(33-20)14-4-6-16(26)7-5-14/h4-13H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDJPUMBLPLGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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